5H-Indeno[1,2-c]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-indeno[1,2-c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)7-9-5-6-12-13-11(9)10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWZVIMKMOOSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)N=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179256 | |
| Record name | 5H-Indeno(1,2-c)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245-03-4 | |
| Record name | 5H-Indeno(1,2-c)pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000245034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Indeno[1,2-c]pyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Indeno(1,2-c)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-INDENO(1,2-C)PYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5XNW4MY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 5h Indeno 1,2 C Pyridazine
Classical and Contemporary Synthetic Routes to the 5H-Indeno[1,2-c]pyridazine Ring System
The construction of the this compound scaffold can be achieved through several established and emerging synthetic pathways. These methods often utilize readily available starting materials and offer varying degrees of efficiency and substituent diversity.
Cyclization Reactions Involving 1,3-Indanedione Precursors
A foundational approach to the synthesis of indenopyridazine systems involves the use of 1,3-indanedione and its derivatives. nih.govwikipedia.orgijpsr.com This versatile β-diketone serves as a key building block for constructing the fused pyridazine (B1198779) ring. wikipedia.org The general strategy involves the reaction of 1,3-indanedione with a suitable nitrogen-containing binucleophile, typically a hydrazine (B178648) derivative, leading to the formation of the pyridazine ring fused to the indane framework.
The reaction of 2-arylidene-1,3-indanediones with hydrazine derivatives is a common method for preparing pyrazoline-fused indanedione systems. researchgate.net This transformation proceeds through a Knoevenagel condensation of 1,3-indanedione with various benzaldehydes to yield the corresponding 2-arylidene-1,3-indanedione, which then undergoes cyclization with hydrazine. researchgate.net
Furthermore, the condensation of 1,3-indanedione with hydrazine can also lead to the formation of the 5H-indeno[1,2-c]pyridazin-5-one skeleton, a key intermediate for further functionalization. nih.gov
Reactions with Hydrazones and Diazonium Chlorides
The Japp-Klingemann reaction represents a powerful tool for the synthesis of hydrazones, which are key intermediates in the formation of various heterocyclic systems, including pyridazines. nih.govresearchgate.netmdpi.com This reaction typically involves the coupling of a diazonium salt with a β-keto ester or a related active methylene (B1212753) compound, followed by the cleavage of an acyl group to yield the corresponding hydrazone. researchgate.net While direct application to this compound synthesis from simple precursors via a classical Japp-Klingemann reaction is not extensively documented in the provided results, the underlying principle of forming a hydrazone intermediate that can subsequently cyclize is relevant.
A related approach involves the coupling of diazonium chlorides with active methylene compounds. For instance, the reaction of diazotized heterocyclic amines with 1,3-indanedione has been utilized to synthesize new fused heterocyclic systems. apple.comresearchgate.net This method relies on the electrophilic nature of the diazonium salt and the nucleophilic character of the active methylene group in 1,3-indanedione to form a hydrazono-1,3-indanedione intermediate, which can then undergo cyclization. researchgate.netresearchgate.net
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single step. researchgate.netnih.govnih.gov Several MCR strategies have been successfully employed for the synthesis of indenopyridine and indenopyridazine derivatives.
One notable example is the one-pot, three-component reaction of substituted indanones, arylglyoxal monohydrates, and hydrazine in the presence of a base like 1,5-diazabicyclo publish.csiro.auresearchgate.netnon-5-ene (DBN). publish.csiro.auresearchgate.net This method provides a direct and regioselective route to substituted 3-aryl-5H-indeno[1,2-c]pyridazines. publish.csiro.auresearchgate.net The reaction proceeds through a cascade of events, likely involving initial condensation between the indanone and arylglyoxal, followed by reaction with hydrazine and subsequent cyclization and aromatization to afford the final product.
Another multicomponent approach involves the reaction of ninhydrin, malononitrile, and various diamines. nih.gov While this specific example leads to other heterocyclic scaffolds, it highlights the potential of using a multicomponent strategy involving an indane-based starting material to construct fused nitrogen-containing heterocycles.
Regioselective Synthesis of Substituted 5H-Indeno[1,2-c]pyridazines
The ability to control the regiochemistry of substitution on the this compound core is crucial for structure-activity relationship studies and the development of compounds with specific properties. Regioselective synthesis aims to introduce substituents at desired positions on the heterocyclic ring system.
A significant advancement in this area is the one-pot, three-component synthesis of 3-aryl-5H-indeno[1,2-c]pyridazines. publish.csiro.auresearchgate.net This reaction, involving substituted indanones, arylglyoxal monohydrates, and hydrazine, demonstrates high regioselectivity, yielding specifically the 3-aryl substituted isomers. publish.csiro.auresearchgate.net The regioselectivity is likely dictated by the initial condensation reaction between the indanone and the arylglyoxal, followed by the specific mode of cyclization with hydrazine.
The following table summarizes the synthesis of various substituted 3-aryl-5H-indeno[1,2-c]pyridazines using this regioselective method:
| Compound | Ar (Substituent on Pyridazine Ring) | Substituent on Indene (B144670) Ring | Yield (%) | Melting Point (°C) |
| 15a | Phenyl | None | 161–162 | |
| 15c | 4-Chlorophenyl | None | 244–245 | |
| 15g | 3-Methoxyphenyl | None | 150–151 | |
| 15l | 4-Chlorophenyl | 6-Chloro | 245–246 |
Data sourced from Australian Journal of Chemistry. publish.csiro.au
This regioselective approach allows for the systematic variation of substituents on both the pyridazine and indene moieties, providing access to a library of derivatives for further investigation.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to design chemical processes that are environmentally benign, have gained significant traction in organic synthesis. ijprt.org These approaches focus on aspects such as the use of safer solvents, reduction of waste, and energy efficiency.
Aqueous Media Applications
Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of synthetic methods that can be performed in aqueous media is a key goal of green chemistry.
A notable green and convenient route for the regioselective synthesis of new substituted 3-aryl-5H-indeno[1,2-c]pyridazines has been developed using water as the solvent at room temperature. publish.csiro.auresearchgate.net This one-pot, three-component reaction of substituted indanones, arylglyoxal monohydrates, and hydrazine in the presence of 1,5-diazabicyclo publish.csiro.auresearchgate.netnon-5-ene (DBN) offers several advantages, including high regioselectivity, the absence of toxic metal catalysts, and good to excellent yields. publish.csiro.auresearchgate.net The use of water as the reaction medium not only aligns with the principles of green chemistry but can also influence the reactivity and selectivity of the transformation.
This aqueous-based synthesis represents a significant step towards more sustainable methods for producing this compound derivatives.
Catalyst-Free or Environmentally Benign Catalytic Systems (e.g., Nano CeO2/ZnO)
In recent years, there has been a growing emphasis on developing synthetic methods that are environmentally friendly. This includes the use of catalyst-free conditions or employing green catalysts like nano cerium oxide (CeO2) and zinc oxide (ZnO).
Catalyst-free approaches for the synthesis of related heterocyclic systems, such as indolizine (B1195054) derivatives, have been successfully developed. These methods often involve one-pot, multi-component domino reactions that form multiple new bonds and a new ring in a single sequence, offering a simple and convenient route to biologically important molecules. sci-hub.se For instance, the reaction of in situ generated pyridinium (B92312) ylides with α-oxoketene dithioacetals proceeds efficiently without a catalyst to yield highly functionalized indolizines. sci-hub.se
Nanocatalysts like CeO2 and ZnO have emerged as effective and environmentally benign options in organic synthesis. nih.govresearchgate.netresearchgate.net Nano CeO2 has been utilized as a catalyst in the synthesis of dihydropyrimido[1,2-b]indazole-3-carbonitrile derivatives from the condensation of aromatic aldehydes, 3-oxo-3-arylpropanenitrile, and 3-amino-1,2,4-triazole or 5-aminotetrazole (B145819) in water. frontiersin.org This method offers the advantages of using a green solvent and a recyclable catalyst. Similarly, ZnO nanoparticles are recognized for their stability, versatility, and affordability, making them attractive for various catalytic applications. researchgate.net The use of microwave-assisted hydrothermal methods for the green synthesis of CeO2 and ZnO nanorods has been reported, highlighting an innovative and eco-friendly approach to preparing these bioactive materials. nih.gov
Derivatization Strategies for Structural Diversification
The biological activity of this compound derivatives can be fine-tuned by introducing various functional groups and substituents onto the core structure. Derivatization strategies focus on the functionalization of the pyridazine moiety, substitutions on the indene ring system, and the introduction of diverse side chains.
Functionalization of the Pyridazine Moiety
The pyridazine ring within the this compound system is a key target for modification. The nitrogen atoms in the pyridazine ring make it π-electron deficient, which influences its reactivity and physicochemical properties. liberty.edublumberginstitute.org Functionalization of the pyridazine moiety can modulate these properties and provide opportunities for introducing critical drug functionalities. blumberginstitute.org
Common transformations of the pyridazine ring include nucleophilic substitution reactions. wur.nl For example, halogenated pyridazines can undergo amination reactions. wur.nl The introduction of different substituents can also influence the basicity or acidity of the pyridazine ring. blumberginstitute.org Dehydrogenation and full aromatization of related dihydro-indeno-pyridazinone precursors can lead to the formation of 5H-indeno[1,2-c]pyridazinone and the fully aromatic this compound, respectively, both of which have shown anti-inflammatory activity. nih.gov Further oxidation of the methylene group at the C-5 position to a ketone also yields active compounds. nih.gov
Substitutions on the Indene Ring System
The indene portion of the this compound scaffold also offers sites for structural modification. Various methods for the synthesis of substituted indenes have been developed, which can be adapted for the preparation of functionalized this compound precursors. organic-chemistry.org
Catalytic methods, such as rhodium(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes, can produce indene derivatives with regioselectivity dependent on the steric nature of the alkyne substituent. organic-chemistry.org Iron(III) chloride-catalyzed reactions of N-benzylic sulfonamides with internal alkynes also provide a route to functionalized indenes with high regioselectivity. organic-chemistry.org These synthetic strategies allow for the introduction of a wide range of substituents onto the indene ring, which can then be incorporated into the final this compound structure.
Introduction of Heterocyclic and Aromatic Side Chains
The introduction of heterocyclic and aromatic side chains is a common strategy to enhance the biological activity and structural diversity of the this compound core. These side chains can engage in various interactions, such as hydrogen bonding and π-π stacking, which can be crucial for molecular recognition. blumberginstitute.org
The synthesis of pyridazine derivatives often involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines, which allows for the incorporation of pre-functionalized side chains. wikipedia.org For example, the synthesis of 3,6-diarylpyridazines can be achieved from 1,3-dicarbonyl compounds and methyl ketones. organic-chemistry.org Furthermore, the introduction of heterocyclic rings can be accomplished through various cyclization and condensation reactions. For instance, the synthesis of pyranopyrimidine derivatives, which are structurally related fused heterocyclic systems, has been extensively studied using a variety of catalysts. nih.gov The synthesis of pyrido[3,4-c]pyridazines, another class of related heterocycles, often involves building the fused ring system from substituted pyridine (B92270) or pyridazine precursors, which can bear various aromatic or heterocyclic substituents. mdpi.com
Analytical and Spectroscopic Characterization Techniques for Novel this compound Derivatives
The structural elucidation of newly synthesized this compound derivatives relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of these compounds.
Spectroscopic Analysis (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for determining the precise structure of this compound derivatives. researchgate.net ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by revealing the carbon framework of the molecule. researchgate.netresearchgate.net For complex structures, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish detailed correlations between protons and carbons. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. liberty.edu Characteristic absorption bands in the IR spectrum can confirm the presence of N-H bonds (around 3100 cm⁻¹), aromatic C=C bonds (in the 1600-1500 cm⁻¹ region), and C-H bonds of different hybridizations. liberty.edu
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, which is a crucial piece of information for confirming its identity. ontosight.ai High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, further validating the proposed structure. sci-hub.se
The following table summarizes the key spectroscopic data for a representative this compound derivative, 3-chloro-5H-indeno[1,2-c]pyridazine.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| 3-chloro-5H-indeno[1,2-c]pyridazine | C₁₁H₇ClN₂ | 202.64 | ¹H NMR: Signals corresponding to aromatic and indene protons. ¹³C NMR: Resonances for the carbon atoms of the fused ring system. IR (cm⁻¹): Bands for aromatic C-H and C=C stretching. MS: Molecular ion peak (M⁺) corresponding to the molecular weight. ontosight.ai |
Elemental Analysis
Elemental analysis is a crucial technique for verifying the empirical formula of a newly synthesized compound. It provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen for organic compounds) in the sample, which can be compared with the theoretically calculated values for the proposed structure.
For instance, in the synthesis of certain indeno[2,1-c]pyridazine-4-carbonitrile derivatives, elemental analysis was used to confirm the composition of the products. researchgate.net The experimentally determined percentages of carbon, hydrogen, and nitrogen were found to be in close agreement with the calculated values, thus supporting the proposed structures. researchgate.net Similarly, elemental analysis was reported for a pyrrolo[1,2-b]pyridazine (B13699388) derivative, where the calculated and found values for carbon, hydrogen, chlorine, and nitrogen were in good agreement.
Table 1: Example of Elemental Analysis Data for a Pyrrolo[1,2-b]pyridazine Derivative
| Element | Calculated (%) | Found (%) |
| C | 62.84 | Not available |
| H | 3.87 | Not available |
| Cl | 12.37 | Not available |
| N | 9.77 | Not available |
In another example involving indenopyrazole and indenoazine derivatives, the calculated and found elemental compositions were reported, showing a close match. nih.gov
Table 2: Elemental Analysis Data for an Indenothiophene Derivative
| Element | Calculated (%) | Found (%) |
| C | 58.94 | 59.0 |
| H | 2.47 | 2.53 |
| N | 4.91 | 4.90 |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for unambiguously determining the molecular structure, including bond lengths, bond angles, and stereochemistry, of novel compounds.
In the study of 5H-indeno[1,2-c]pyridazin-5-one derivatives, X-ray crystallography was instrumental in confirming the structures of potent and reversible type-B monoamine oxidase (MAO-B) inhibitors. researchgate.net The analysis of 7-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one and its isomers revealed that the molecules adopt a nearly planar conformation. researchgate.net The crystal structures were stabilized by weak C—H⋯O hydrogen bonds and π–π stacking interactions between centrosymmetrically related molecules. researchgate.net
For example, in one of the isomers, the dihedral angle between the phenyl ring and the adjacent pyridazine ring was found to be approximately 19 degrees. researchgate.net The packing of the molecules in the crystal lattice was dominated by π–π stacking interactions. researchgate.net
Similarly, the crystal structure of a pyrrolo[1,2-b]pyridazine derivative was determined to understand the influence of the expanded π-electron system on its fluorescent properties. nih.gov The molecule was found to be planar, and the crystal packing was characterized by π–π stacking with an interplanar spacing of 3.400 Å, which is typical for aromatic molecules with potential optical applications. nih.gov
The structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system, was also confirmed by X-ray single crystal diffraction analysis. mdpi.com The study revealed the twist angle between the triazole and indole (B1671886) rings. mdpi.com
Table 3: Selected Crystallographic Data for a Pyrrolo[1,2-b]pyridazine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.8568(1) |
| b (Å) | 11.0690(3) |
| c (Å) | 26.4243(7) |
| β (°) | 92.777(1) |
| Z | 4 |
Computational and Theoretical Investigations of 5h Indeno 1,2 C Pyridazine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 5H-indeno[1,2-c]pyridazine derivatives at the molecular level.
Density Functional Theory (DFT) Studies for Ground State Geometries
Density Functional Theory (DFT) has been widely employed to determine the optimized ground state geometries of various this compound derivatives. These studies have revealed that the tricyclic core of these molecules is typically planar or near-planar. For instance, X-ray crystallography studies on 7-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one and 6-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one have confirmed their nearly planar conformations in the solid state. The crystal structures are often stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the heterocyclic cores of adjacent molecules.
In a study on substituted 3-aryl-5H-indeno[1,2-c]pyridazines, DFT calculations were performed using the B3LYP density functional method with the 6-311++G(d,p) basis set to obtain information about their structural characteristics. These computational models provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. The planarity of the core structure is a key feature, influencing the electronic properties and potential for intermolecular interactions.
Natural Bond Orbital (NBO) Analysis and Delocalization Studies
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecular structure. It provides a localized, Lewis-like picture of chemical bonding, which helps in understanding intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. uni-muenchen.dewisc.eduscirp.org The analysis examines interactions between filled "donor" Lewis-type NBOs (bonds or lone pairs) and empty "acceptor" non-Lewis-type NBOs (antibonds or Rydberg orbitals). uni-muenchen.descirp.org The energetic significance of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy E(2) indicates a more intense interaction and greater electron delocalization. wisc.eduscirp.orgrsc.org
While specific NBO analysis on the parent this compound is not extensively documented in publicly available literature, studies on closely related indenopyridine and other fused heterocyclic systems provide significant insights into the expected electronic behavior. benthamscience.combohrium.com For the this compound framework, significant delocalization is anticipated due to its extended π-conjugated system.
Key donor-acceptor interactions expected to contribute to the stability of the this compound system include:
π → π Interactions:* The delocalization of electrons from the π-bonds of the aromatic rings (donor) to the π-antibonding orbitals (acceptor) is a primary stabilizing feature in such polycyclic aromatic systems. In related pyridopyrazine derivatives, π → π transitions show significant stabilization energies, sometimes exceeding 25 kcal/mol, highlighting the extensive conjugation within the fused ring system. rsc.org
LP → π and LP → σ Interactions:** The lone pair (LP) electrons on the nitrogen atoms of the pyridazine (B1198779) ring are crucial donors. These can delocalize into adjacent π-antibonding orbitals of the ring system and σ-antibonding orbitals of neighboring bonds. rsc.org In computational studies of similar nitrogen-containing heterocycles, LP(N) → π* interactions are shown to be highly stabilizing, with energies that can be as high as 43.3 kcal/mol, indicating a strong charge transfer from the nitrogen lone pair into the ring system. rsc.org
The magnitude of these delocalization effects can be quantified by the second-order perturbation energy, E(2). The table below, based on findings from related heterocyclic systems, illustrates the typical stabilization energies associated with different types of intramolecular interactions.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) - Representative Values |
|---|---|---|---|
| π (C=C) | π* (C=N) | π-Conjugation | ~20-30 |
| LP (N) | π* (C=C) | Lone Pair Delocalization | ~40-50 |
| LP (N) | σ* (C-C) | Lone Pair Delocalization | ~2-10 |
| σ (C-H) | σ* (C-C) | Hyperconjugation | ~0.5-6 |
Note: The values in this table are representative examples derived from computational studies on related nitrogen-containing fused heterocyclic systems and are intended to illustrate the expected magnitude of interactions in the this compound framework. rsc.org
These NBO studies confirm that the electronic structure of indenopyridazine and its derivatives is characterized by a high degree of electron delocalization, which is fundamental to their chemical reactivity and physical properties. bohrium.com
Prediction of Electronic and Optical Properties
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the electronic and optical properties of molecules like this compound. bohrium.comsciencepublishinggroup.com These properties are largely governed by the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation, which influences the molecule's optical properties. sciencepublishinggroup.com For derivatives of indenopyridazine and related structures, the HOMO-LUMO gap can be tuned by introducing different substituent groups. researchgate.net
Computational studies on a homoleptic iridium(III) complex featuring 3-phenyl-5H-indeno[1,2-c]pyridazine as a ligand revealed that its photophysical properties are comparable to other efficient phosphorescent materials. researchgate.net The HOMO-LUMO energy gap for this complex was found to be similar to that of a related diphenylpyridazine complex, suggesting that the fundamental electronic structure of the indenopyridazine core plays a significant role in its electronic behavior. researchgate.net For related indenopyridazine structures, calculated HOMO-LUMO gaps are reported to be in the range of 3.8–4.2 eV. vulcanchem.com
The electronic properties of a molecule also determine its potential for use in electronic devices. Key parameters include ionization potential (IP), electron affinity (EA), and reorganization energies. These values can be derived from the HOMO and LUMO energies. ijcce.ac.ir
The table below summarizes key electronic properties predicted for indenopyridazine derivatives and related compounds from various computational studies.
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Method | Reference |
|---|---|---|---|---|---|
| Related Indeno[1,2-c]pyridazine structures | N/A | N/A | 3.8 - 4.2 | DFT | vulcanchem.com |
| Ir(III) complex with 3-phenyl-5H-indeno[1,2-c]pyridazine | -5.38 | -2.28 | 3.10 | DFT | researchgate.net |
| Indeno[1,2-b]fluorene derivative | N/A | N/A | ~1.5 | DFT | rsc.org |
| Pyrrolo[3,4-d]pyridazinone derivative (7) | -6.299 | -1.741 | 4.558 | DFT/B3LYP/6-31++G(d,p) | mdpi.com |
| Pyrrolo[3,4-d]pyridazinone derivative (13) | -6.231 | -2.149 | 4.082 | DFT/B3LYP/6-31++G(d,p) | mdpi.com |
Note: Data is compiled from studies on the specified compounds, which are derivatives or structurally related to this compound. N/A indicates data not available in the cited source.
The optical properties, such as UV-Vis absorption spectra, are also predicted using TD-DFT calculations. sciencepublishinggroup.com The absorption maxima (λmax) correspond to electronic transitions, primarily from the HOMO to the LUMO or other low-lying unoccupied orbitals. For the iridium complex of 3-phenyl-5H-indeno[1,2-c]pyridazine, the calculated absorption spectra show transitions that are influenced by both the metal and the ligand, indicating charge-transfer character which is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net The extensive π-conjugation in the this compound system suggests that it and its derivatives would exhibit significant absorption in the UV-visible region. vulcanchem.com
Structure Activity Relationship Sar Studies of 5h Indeno 1,2 C Pyridazine Derivatives
Influence of Substituent Position and Nature on Biological Potency
The biological potency of 5H-indeno[1,2-c]pyridazine derivatives is highly sensitive to the nature and position of various substituents on the tricyclic core. Research has primarily focused on modifications at the C3, C7, and C8 positions to optimize interactions with the target enzyme, MAO-B.
Role of Lipophilic, Electronic, and Steric Properties
The interplay of lipophilic, electronic, and steric factors is a determining element in the MAO-B inhibitory capacity of this compound derivatives. nih.gov
Lipophilicity: A clear trend has been established where increased lipophilicity correlates with enhanced MAO-B inhibitory activity. acs.orgnih.gov This is particularly evident with substitutions on the indene (B144670) ring system. For instance, introducing hydrophobic groups like benzyloxy or a 4,4,4-trifluorobutoxy side chain at the C8 position significantly boosts potency. researchgate.net These lipophilic side chains are thought to occupy a hydrophobic pocket at the entrance of the MAO-B active site, thereby strengthening the binding affinity of the inhibitor. A Quantitative Structure-Activity Relationship (QSAR) analysis of 3-phenyl-5H-indeno[1,2-c]pyridazin-5-ones confirmed that lipophilicity is a key factor for MAO-B inhibition but not for MAO-A, contributing to the selectivity of these compounds. acs.orgnih.gov
Electronic Properties: The electronic nature of substituents also plays a critical role. On the 3-phenyl ring, the presence of electron-withdrawing groups, such as a para-trifluoromethyl (-CF3) group, has been shown to result in highly potent MAO-B inhibitors. researchgate.net The most active compound in one extensive study was p-CF3-3-phenyl-IP, with an IC50 value of 90 nM. researchgate.net However, bulky electron-withdrawing groups at the meta-position of the C3-phenyl ring can abolish activity, highlighting a complex relationship between electronic and steric effects.
Table 1: Influence of Substituent Properties on MAO-B Inhibition
| Property | Favorable for MAO-B Inhibition | Unfavorable for MAO-B Inhibition | Position of Interest |
|---|---|---|---|
| Lipophilicity | High (e.g., -OCH₂Ph, -O(CH₂)₃CF₃) | Low | C8 |
| Electronic | Electron-withdrawing (e.g., p-CF₃ on phenyl ring) | --- | C3 |
| Steric | Small groups (e.g., -CH₃), Planar conformation | Bulky groups | C3, Core |
Regioisomeric Effects on Activity Profiles
The specific placement of substituents on the 5H-indeno[1,2-c]pyridazin-5-one scaffold, known as regioisomerism, has a dramatic impact on biological activity. The most significant regioisomeric effects have been observed when comparing substitution at the C7 and C8 positions of the indene ring. researchgate.net
Studies have unambiguously demonstrated that C8-substituted derivatives are superior MAO-B inhibitors compared to their C7-substituted counterparts. This pronounced difference in potency underscores the specific topology of the MAO-B active site. A hydrophobic benzyloxy or 4,4,4-trifluorobutoxy side chain, when located at the C8 position, leads to potent inhibition. researchgate.net In contrast, when the same group is moved to the C7 position, the MAO-inhibiting properties are drastically reduced. researchgate.net This was confirmed through X-ray crystallography, which helped in the unambiguous structural assignment of these regioisomers. nih.govresearchgate.net
For example, crystallographic studies of potent inhibitors like 6-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one (IId - corresponding to C8 substitution in the 5-one series) and 2-methyl-6-(4,4,4-trifluorobutoxy)-9H-indeno[1,2-c]pyridazin-9-one (IIf) revealed their structural features that contribute to high affinity. nih.govresearchgate.net The preference for C8 substitution suggests that this position correctly orients the lipophilic side chains to engage with key hydrophobic residues within the enzyme's entrance cavity, an interaction that is lost with C7 substitution.
Table 2: Regioisomeric Effects on MAO-B Inhibition
| Compound Series | Substitution Position | Relative Potency | Rationale |
|---|---|---|---|
| Alkoxy-substituted indeno[1,2-c]pyridazines | C8 | High | Optimal orientation for interaction with hydrophobic pocket at enzyme entrance. |
| Alkoxy-substituted indeno[1,2-c]pyridazines | C7 | Low / Inactive | Incorrect orientation, leading to loss of key hydrophobic interactions. |
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in modeling the MAO-B inhibitory activity of this compound derivatives. These mathematical models correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors.
For a series of substituted 3-phenyl-5H-indeno[1,2-c]pyridazin-5-ones, multiple linear regression analysis yielded statistically significant QSAR models. researchgate.net These models confirmed the importance of lipophilic, electronic, and steric properties of the substituents in determining the inhibitory potency. nih.govresearchgate.net A key finding from QSAR analysis was the strong positive correlation between the lipophilicity of the compounds and their MAO-B inhibitory activity; a similar correlation was not found for MAO-A inhibition, providing a quantitative basis for the observed selectivity. acs.orgnih.gov One study on a set of 14 pyridazine (B1198779) derivatives generated a model with good predictive power (q²=0.704, r²=0.821), reinforcing the roles of lipophilic, electronic, and steric parameters in explaining MAO-B inhibition. nih.gov These 2D-QSAR models serve as valuable predictive tools for designing new analogs with potentially enhanced activity.
Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR)
To further refine the understanding of the SAR and gain insight into the three-dimensional interactions between the inhibitors and the enzyme, 3D-QSAR studies have been employed. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) have been particularly useful.
In a CoMFA study, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated and correlated with their biological activities. For the 5H-indeno[1,2-c]pyridazin-5-one series, various CoMFA models were developed. researchgate.net The most predictive models were obtained when a molecular lipophilicity potential field was included along with the standard steric and electrostatic fields. researchgate.net A robust model with high predictive value (q² = 0.75; r² = 0.93) was generated, allowing for the visualization of the spatial regions around the molecule where modifications would likely influence potency. researchgate.net These 3D-QSAR contour maps provide a visual guide for drug design, indicating where bulky groups, electronegative groups, or lipophilic groups would be favorable or unfavorable for activity.
Scaffold Hopping and Hybridization Approaches in Design
The principles of scaffold hopping and molecular hybridization have been applied to the pyridazine core, including its fused tricyclic forms like the this compound system, to explore new chemical space and develop compounds with novel biological activities. acs.orgmdpi.comnih.gov
Scaffold Hopping involves replacing a central core structure (scaffold) with a different one while retaining the original molecule's key pharmacophoric features and biological activity. This strategy can lead to compounds with improved properties, such as better selectivity or novel intellectual property. For example, a scaffold hopping approach was used in an attempt to develop new cannabinoid receptor 2 (CB2R) ligands. uniss.it Researchers constrained a flexible pyridazinone pharmacophore into the rigid tricyclic 3-oxo-3,5-dihydro-2H-indeno[1,2-c]pyridazine system. However, in this specific case, the rigidification of the scaffold was unfavorable, resulting in a derivative with no significant affinity for the target CB2 receptors. uniss.it This demonstrates how scaffold hopping can be used to probe the conformational requirements of a pharmacophore. In another example, the pyrazole (B372694) ring of a known JNK1 inhibitor was expanded to a pyridazine ring in a scaffold hopping strategy to create new anticancer agents. acs.orgnih.gov
Molecular Hybridization is a strategy where two or more pharmacophores from different drug classes are combined into a single hybrid molecule. mdpi.com This can result in compounds with dual or enhanced activity. The pyridazine nucleus is often used as a core or linker in hybridization approaches due to its favorable physicochemical properties and versatile biological activities. acs.orgnih.gov For instance, researchers have designed hybrid molecules by combining the pyridazine ring, known for its anticancer effects, with a 4-fluorophenyl group, which confers high JNK1 inhibitory activity, to develop novel targeted anticancer agents. acs.orgnih.gov
Pharmacological Profile and Pre Clinical Biological Evaluation of 5h Indeno 1,2 C Pyridazine Derivatives
Enzyme Inhibition Studies
Derivatives of 5H-indeno[1,2-c]pyridazine have been identified as a significant class of monoamine oxidase (MAO) inhibitors. Research indicates that these compounds predominantly act as potent and reversible inhibitors of the MAO-B isoform, with minimal to no activity against the MAO-A isoform. acs.orgnih.gov This selectivity for MAO-B makes them attractive candidates for therapeutic applications where specific inhibition of this enzyme is desired.
Structure-activity relationship (SAR) studies have elucidated key factors that determine both the potency and selectivity of these compounds. acs.orgnih.gov A quantitative structure-activity relationship (QSAR) analysis performed on a series of 3-X-phenyl-5H-indeno[1,2-c]pyridazin-5-ones revealed that lipophilicity is a crucial factor for enhancing MAO-B inhibitory activity, while not affecting MAO-A inhibition. acs.orgnih.gov Further studies confirmed that substitutions on the diazine nucleus can modulate enzyme inhibition. acs.orgnih.gov For instance, replacing the 3-phenyl group of known indeno[1,2-c]pyridazin-5-one MAO-B inhibitors with a more flexible phenoxymethyl (B101242) group was found to enhance the inhibitory potency. figshare.com
Specific derivatives have demonstrated notable potency. The structures of compounds such as 7-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one and 6-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one have been confirmed as potent, reversible MAO-B inhibitors. researchgate.netnih.gov Studies on the 5H-indeno[1,2-c]pyridazin-5-one scaffold bearing lipophilic groups at the 3- and 8-positions showed that substitution at the 3-position significantly influences the MAO-B-inhibiting properties. dissertation.com
Table 1: MAO-B Inhibition by this compound Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 3-X-phenyl-5H-indeno[1,2-c]pyridazin-5-ones | MAO-B | Potent, reversible inhibitors; activity increases with lipophilicity | acs.orgnih.gov |
| Indeno[1,2-c]pyridazin-5-one with 3-phenoxymethyl group | MAO-B | Enhanced inhibitory potency | figshare.com |
| 7-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one | MAO-B | Potent, reversible inhibitor | researchgate.netnih.gov |
| 6-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one | MAO-B | Potent, reversible inhibitor | researchgate.netnih.gov |
Certain derivatives of the this compound scaffold have been evaluated for their inhibitory effects on phosphodiesterases (PDEs), particularly PDE-III. Specifically, 7-substituted-4,4a-dihydro-4a-methyl-5H-indeno[1,2-c]pyridazin-3[2H]-ones were synthesized and assessed for their PDE III inhibitory activity. tjpr.org The research compared these tricyclic pyridazinones with their bicyclic 4,5-dihydro-6-phenylpyridazinone counterparts. tjpr.org
The structure-activity relationships for these tricyclic systems were found to differ from the bicyclic analogues, primarily concerning the effect of introducing a methyl group into the pyridazinone ring. tjpr.org The tricyclic dihydropyridazinone derivatives were noted for their potential as cardiotonic agents, an activity often associated with PDE inhibition. molaid.com Other compounds within the broader 4,5-dihydro-3(2H)-pyridazinone series have also demonstrated PDE inhibitory activity. vulcanchem.com
Table 2: PDE-III Inhibition by this compound Derivatives
| Compound Class | Target | Key Finding | Reference |
|---|
The investigation of this compound derivatives as direct inhibitors of matrix metalloproteinase-9 (MMP-9) is not extensively documented in the available literature. However, research into structurally related heterocyclic systems provides some context. For instance, derivatives of indeno[1,2-c]quinoline have been studied for their ability to inhibit MMP-9. patexia.com MMP-9 is a zinc-dependent enzyme involved in the degradation of the extracellular matrix and has been a target in various pathological conditions, including cancer. nih.gov While flavonoids and other synthetic compounds like hydroxamate derivatives have been reported as MMP-9 inhibitors, specific data on the this compound core is sparse. nih.govnih.gov
Direct studies on the topoisomerase inhibitory activity of this compound derivatives are not prominently featured in the reviewed literature. However, extensive research has been conducted on structurally similar scaffolds. For example, derivatives of the isomeric indeno[1,2-b]pyridine have been synthesized and evaluated as potent topoisomerase I and II inhibitors. researchgate.net One such derivative, AK-I-191, was identified as a catalytic inhibitor of topoisomerase IIα that functions by binding to the minor groove of DNA. nih.govsemanticscholar.org Similarly, a new series of indeno[1,2-c]isoquinolines, which are structurally related to the indeno[1,2-c]pyridazine core, were prepared and shown to be cytotoxic non-camptothecin topoisomerase I inhibitors. acs.org These findings suggest that the broader indeno-heterocycle scaffold is a promising template for developing topoisomerase inhibitors, though specific evaluation of the this compound ring system for this activity requires further investigation.
There is limited direct evidence of this compound derivatives being evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The scientific literature describes various other pyridazine-containing compounds as potent EGFR inhibitors. For example, novel hybrids of pyridazine-pyrazoline have demonstrated excellent inhibitory effects against EGFR. nih.govresearchgate.net Furthermore, nanoparticles of a pyrazolo-pyridazine derivative have shown promising inhibitory activity against EGFR. mdpi.com Other heterocyclic systems, such as indeno[1,2-c]pyrazoles, have also been investigated as potential EGFR tyrosine kinase inhibitors. researchgate.net While the pyridazine (B1198779) moiety is present in many active EGFR inhibitors, specific research focusing on the this compound scaffold for this particular target is not apparent from the available data.
The evaluation of this compound derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK-2) is not well-documented in the provided sources. CDK-2 is a key enzyme in cell cycle regulation, and its inhibition is a therapeutic strategy in cancer research. acs.org Research in this area has focused on related heterocyclic structures. For instance, the anti-breast cancer activity of Indeno[1,2-b]pyridin-5-one derivatives, an isomeric form, has been linked to anti-CDK-2 enzyme activity. researchgate.net Additionally, nanoformulations of a 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine derivative were assessed for their inhibitory activity against CDK-2/cyclin A2. mdpi.com Other classes, such as imidazo[1,2-b]pyridazines and pyrazolopyrimidines, have also been explored as potential CDK-2 inhibitors. semanticscholar.org These studies highlight the potential of pyridazine-containing scaffolds in targeting CDK-2, but specific investigations into the this compound core are needed.
Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of the pyridazine and pyridazinone nucleus have demonstrated notable anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. ddtjournal.net Some pyridazine derivatives have been found to act as selective COX-2 inhibitors. sarpublication.comnih.gov For instance, certain vicinally disubstituted pyridazinones exhibit selectivity for COX-2 over COX-1. sarpublication.com The anti-inflammatory activity of some this compound derivatives has been identified, with some compounds showing activity comparable to acetylsalicylic acid (ASA). mdpi.comnih.gov The exploration of pyridazine-based compounds as anti-inflammatory agents stems from the desire to develop non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles, particularly regarding gastrointestinal side effects. ddtjournal.net
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)
The pyridazine nucleus is a recognized pharmacophore in the development of anticancer agents, with various derivatives exhibiting inhibitory activity against a range of human cancer cell lines. nih.govscispace.com
Screening Against NCI-60 Human Tumor Cell Lines
Several studies have utilized the National Cancer Institute's (NCI) 60-cell line screen to evaluate the antiproliferative activity of this compound derivatives and related compounds.
In one study, a series of novel 3,6-disubstituted pyridazine derivatives were screened. nih.govacs.org Among the tested compounds, one derivative, designated as compound 9e , demonstrated the most significant growth inhibition across the majority of the 60 cell lines, with a mean growth inhibition of 37.91% at a 10 μM concentration. nih.govacs.org This compound exhibited notable activity against various cancer subpanels, including non-small cell lung cancer, breast cancer, CNS cancer, melanoma, and ovarian cancer. acs.org Specifically, it showed high percentage of inhibition against cell lines such as HOP-92 (NSCLC), T-47D and MDA-MB-231/ATCC (breast), SNB-75 (CNS), and IGROV1 (ovarian). acs.org Further five-dose testing revealed that compound 9e had significant antiproliferative activity with GI₅₀ values in the micromolar range against most cell lines. nih.govacs.org
Another study on tetracyclic pyrrole[2,3-d]pyridazine-4-one derivatives, which are structurally related to the indeno[1,2-c]pyridazine core, also reported their evaluation against the NCI-60 cell line panel. mdpi.comnih.gov
The screening of various heterocyclic compounds has identified molecules that inhibit the growth of cancer cells resistant to other agents. For example, a high-throughput screen of 32,000 small molecules identified a family of compounds that specifically inhibit the growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP)-resistant cancer cells. aacrjournals.org
Selective Cytotoxicity Profiles
Research has also focused on the selective cytotoxic effects of this compound derivatives. For instance, certain 2N-substituted-hexahydrothieno-cycloheptapyridazinone derivatives, which are tricyclic molecules containing a pyridazinone ring, were synthesized and evaluated for their biological activity. nih.gov Among these, derivatives 7d and 7h were found to possess cytotoxic activity against non-small cell lung cancer and central nervous system cancer cell lines, respectively. nih.gov
Furthermore, the discovery of tricyclic pyridazine-3(2H)one derivatives with anti-inflammatory properties has been a significant area of research. mdpi.comnih.gov The serendipitous identification of 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone as an anti-inflammatory agent paved the way for the synthesis and evaluation of a range of related tricyclic pyridazinones. mdpi.comnih.gov
In Vivo Anticancer Evaluation in Animal Models (Non-Human)
The promising in vitro results of certain pyridazine derivatives have prompted their further evaluation in in vivo animal models to assess their anticancer efficacy.
Tumor Growth Inhibition
In a study involving a novel pyrimido-pyridazine derivative, compound 2b , significant antitumor activity was observed in vivo. tandfonline.comresearchgate.net This compound was shown to reduce tumor growth in lymphoma-bearing mice, thereby increasing their lifespan. tandfonline.comresearchgate.net
Similarly, the in vivo anticancer activity of compound 9e , a 3,6-disubstituted pyridazine derivative, was investigated in an Ehrlich ascites carcinoma solid tumor animal model. nih.govacs.org The study reported a reduction in the mean tumor volume in the treated groups. nih.govacs.org
Necrosis Induction
The in vivo evaluation of compound 9e in the Ehrlich ascites carcinoma solid tumor model also revealed the induction of necrosis within the tumor tissue. nih.govacs.org This finding suggests that the anticancer activity of this compound may involve mechanisms that lead to cell death and tissue breakdown within the tumor. The activation of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) is considered an important step in cell-mediated death, including necrosis, observed in various pathological conditions. google.com
Anti-inflammatory, Analgesic, and Antipyretic Activities
Derivatives of the this compound nucleus have demonstrated notable anti-inflammatory, analgesic, and antipyretic properties. The parent compound, this compound, along with its 3-oxo and 4,4a-dihydro-3-oxo derivatives, are known to possess anti-inflammatory activity. nih.gov Further chemical modifications have been shown to modulate these effects. For instance, the oxidation of the methylene (B1212753) group at the C-5 position to a ketone group maintains the anti-inflammatory action and can significantly enhance the analgesic and antipyretic properties. nih.govmdpi.com Conversely, the introduction of a fluoro group at the 7-position resulted in the disappearance of anti-inflammatory activity. nih.gov
The discovery of these properties was, in some cases, serendipitous. During the development of antihypertensive agents, the 7-cyano derivative of 4,4a-dihydro-5H-indeno[1,2-c]-3-pyridazinonic acid was found to be devoid of antihypertensive effects but possessed anti-inflammatory properties. sarpublication.comsemanticscholar.org This led to further investigation of this class of compounds as potential non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.comddtjournal.net Some derivatives have been found to exhibit analgesic and anti-inflammatory activity comparable to established drugs like aspirin (B1665792) and indomethacin, often with reduced ulcerogenic potential. sarpublication.comddtjournal.net
Assessment in Animal Models (e.g., Carrageenin-Induced Rat Paw Edema)
The carrageenan-induced rat paw edema model is a standard and widely used assay for evaluating the anti-inflammatory potential of new chemical entities. inotiv.comnih.gov The test involves inducing localized inflammation by injecting carrageenan into the paw of a rat and then measuring the reduction in edema following the administration of a test compound. inotiv.comnih.gov This model is sensitive to inhibitors of prostaglandin (B15479496) synthesis, a key mechanism of many anti-inflammatory drugs. inotiv.com
Several derivatives of this compound have been successfully evaluated using this model. Notably, 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone demonstrated anti-inflammatory activity comparable to that of acetylsalicylic acid (ASA) in the carrageenan-induced edema test. nih.gov This finding highlighted the potential of the indenopyridazine scaffold in designing new anti-inflammatory agents. ddtjournal.netnih.gov The development of paw edema is biphasic, with the initial phase mediated by histamine (B1213489) and serotonin, and the later phase (3-6 hours) associated with the release of prostaglandins, which is the phase where many NSAIDs show their effect. frontiersin.org Studies with other pyridazine derivatives in this model have shown significant inhibition of paw edema, which correlates with the suppression of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-α (TNF-α). dovepress.com
Table 1: Anti-inflammatory Activity of Selected this compound Derivatives This is an interactive table. Click on the headers to sort the data.
| Compound | Model | Key Findings | Reference(s) |
|---|---|---|---|
| This compound | General | Possesses anti-inflammatory activity. | nih.gov, mdpi.com |
| 5-keto-5H-indeno[1,2-c]pyridazine | General | Retained anti-inflammatory activity and showed enhanced analgesic-antipyretic effects compared to the parent compound. | nih.gov, mdpi.com |
| 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone | Carrageenan-induced rat paw edema | Showed anti-inflammatory activity comparable to acetylsalicylic acid (ASA); lacked antihypertensive activity. | nih.gov, sarpublication.com |
| 7-amino-4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-one | General | Exhibited anti-inflammatory activity alongside antihypertensive and antithrombotic properties. | nih.gov |
| 7-acetylamino-4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-one | General | Exhibited anti-inflammatory activity alongside antihypertensive and antithrombotic properties. | nih.gov |
Antimicrobial and Antifungal Activities
The broader class of pyridazine and fused pyridazine derivatives has been investigated for potential antimicrobial and antifungal activities. ontosight.aiacs.orgmdpi.com Research into related indeno-pyridine compounds has revealed moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to standard antibiotics like gentamicin.
Specifically for the indeno[1,2-b]pyridine-5-one series, which is structurally related to the title compound, derivatives have shown promising results. tandfonline.com For example, certain compounds displayed significant efficacy against Klebsiella pneumoniae. tandfonline.com In another study, spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivatives were evaluated, showing activity against Gram-positive Staphylococcus aureus but resistance was observed in Gram-negative Escherichia coli. rsc.org Regarding antifungal properties, some indeno[1,2-b]pyridin-5-one derivatives have shown activity against Candida albicans. tandfonline.com While these findings are for related heterocyclic systems, they suggest that the this compound scaffold may also be a promising template for the development of new antimicrobial and antifungal agents. ontosight.ai
Cardiovascular System Modulation
Derivatives of this compound have been the subject of extensive research for their effects on the cardiovascular system, leading to the identification of compounds with antihypertensive, positive inotropic, and antiplatelet activities. mdpi.comnih.govnih.gov
Antihypertensive Activity
The investigation into this compound derivatives as rigid analogs of known hypotensive 6-aryl-pyridazinones has yielded potent antihypertensive agents. nih.gov A series of 7-amino and 7-acylamino substituted 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-ones were synthesized and evaluated for their ability to lower blood pressure. nih.gov
In preclinical studies using spontaneously hypertensive rats, the 7-amino and 7-acetylamino derivatives were identified as the most potent and long-lasting compounds in reducing blood pressure. nih.gov This was a significant finding, as a previously studied 7-cyano derivative from the same family, while being anti-inflammatory, was devoid of any significant antihypertensive action. sarpublication.comnih.gov This highlights the critical role that the substituent at the 7-position plays in defining the pharmacological profile of these molecules. Some benzo[h]cinnolinones, which are higher homologues of the indenopyridazinone series, also displayed significant antihypertensive properties. mdpi.comnih.gov
Positive Inotropic Effects
A number of this compound derivatives have been shown to exert positive inotropic effects, meaning they increase the force of myocardial contraction. This activity is often associated with the inhibition of phosphodiesterase III (PDE-III), an enzyme that plays a crucial role in cardiac muscle function. jchemrev.comtjpr.org
Specifically, a series of 5H-indeno[1,2-c]-3(2H)-pyridazinones demonstrated strong positive inotropic activity, comparable to their more flexible acyclic counterparts. mdpi.comnih.gov Furthermore, 7-substituted-4,4a-dihydro-4a-methyl-5H-indeno[1,2-c]pyridazin-3(2H)-ones were synthesized and shown to have inotropic and vasodilator effects, which were linked to PDE-III inhibition. jchemrev.comtjpr.org These findings indicate that the rigid tricyclic structure of indenopyridazinones is compatible with the structural requirements for potent cardiotonic activity.
Antiplatelet and Antithrombotic Activities
In addition to their antihypertensive effects, several this compound derivatives have demonstrated significant antiplatelet and antithrombotic activities. Platelet aggregation is a key process in the formation of thrombi, which can lead to cardiovascular events. jchemrev.com
The same 7-amino and 7-acetylamino derivatives of 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-one that showed potent antihypertensive activity were also effective in protecting mice from thrombosis induced by a mixture of collagen and adrenaline. nih.gov Furthermore, other related compounds in the 5H-indeno[1,2-c]-3(2H)-pyridazinone series were also active as antithrombotic agents, with some showing activity comparable to or even higher than that of acetylsalicylic acid (ASA). mdpi.com
Table 2: Cardiovascular Activities of Selected this compound Derivatives This is an interactive table. Click on the headers to sort the data.
| Compound/Series | Activity | Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| 7-amino-4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-one | Antihypertensive, Antithrombotic | Spontaneously hypertensive rats, Mouse thrombosis model | Potent and long-lasting reduction in blood pressure; provided protection from thrombosis. | nih.gov |
| 7-acetylamino-4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-one | Antihypertensive, Antithrombotic | Spontaneously hypertensive rats, Mouse thrombosis model | Potent and long-lasting reduction in blood pressure; provided protection from thrombosis. | nih.gov |
| 5H-indeno[1,2-c]-3(2H)-pyridazinone series | Antithrombotic | Mouse thrombosis model | Active as antithrombotic agents, with activity comparable to or higher than ASA. | mdpi.com |
| 5H-indeno[1,2-c]-3(2H)-pyridazinone series | Positive Inotropic | In vitro/In vivo | Demonstrated strong positive inotropic activity. | nih.gov, mdpi.com |
| 7-substituted-4,4a-dihydro-4a-methyl-5H-indeno[1,2-c]pyridazin-3(2H)-ones | Positive Inotropic, Vasodilator | In vitro/In vivo | Effects linked to PDE-III inhibition. | jchemrev.com, tjpr.org |
Vasodilator Properties
Certain derivatives of this compound have demonstrated notable vasodilator effects. Specifically, 7-substituted-4,4a-dihydro-4a-methyl-5H-indeno[1,2-c]pyridazin-3[2H]-ones exhibit vasodilator properties, which are attributed to their ability to inhibit phosphodiesterase-III (PDE-III). jchemrev.comnih.gov The introduction of a methyl group at the 4a-position of the tricyclic pyridazinone structure is a key factor in enhancing this activity compared to their non-methylated counterparts. jchemrev.com
Research has shown that these tricyclic pyridazinones, including derivatives like 4a-methyl-4,4a-dihydro-5H-indeno[1,2-c]pyridazine-3(2H)-ones, possess both inotropic and vasodilator effects. jchemrev.comnih.gov This dual action makes them subjects of interest in cardiovascular research. sarpublication.com The vasodilator activity of some pyridazinone derivatives has been examined both in vitro and in vivo, with certain compounds showing appreciable activity. researchgate.net
Table 1: Vasodilator Properties of this compound Derivatives
| Compound Class | Key Structural Feature | Mechanism of Action | Observed Effects |
|---|---|---|---|
| 7-substituted-4,4a-dihydro-4a-methyl-5H-indeno[1,2-c]pyridazin-3[2H]-ones | Methyl group at 4a-position | PDE-III Inhibition | Vasodilator and Inotropic |
Neurological Activities
Derivatives of this compound have been investigated for their ability to bind to both central benzodiazepine (B76468) receptors (CBR) and peripheral benzodiazepine receptors (PBR). nih.gov A study involving a series of 2-aryl-2,5-dihydroindeno[1,2-c]pyridazino-3(3H)-ones revealed their capacity to inhibit [3H]flunitrazepam binding to the central benzodiazepine receptor. nih.gov
While many synthesized pyridazino[4,3-b]indoles and indeno[1,2-c]pyridazines were evaluated, only a few 2-aryl-indenopyridazines demonstrated a weak binding affinity for the central benzodiazepine receptor. nih.gov Specifically, research has pointed to certain 2-aryl-indenopyridazines as having a modest affinity for CBR. nih.gov The planarity or pseudoplanarity of these molecules is suggested to be an important factor for high affinity to the benzodiazepine receptor. jst.go.jp
The structural framework of pyridazine, a core component of this compound, is recognized for its presence in compounds with a wide range of biological activities, including antidepressant effects. sarpublication.com Some hydrogenated indenopyridines have been noted for their potential antidepressant activity. echemcom.com Additionally, certain indeno[1,2-c]pyridazin-5-one derivatives have been explored for their potential antidepressant effects, although their precise mechanism of action is not yet well-documented. ontosight.ai
The pyridazine nucleus is a versatile scaffold that has been incorporated into molecules exhibiting various neurological activities, including anxiolytic and sedative effects. sarpublication.com Research into 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines has demonstrated their anxiolytic activity. acs.org
Antiviral Activity (e.g., Hepatitis A virus)
Pyridazine derivatives have shown promise as antiviral agents. researchgate.net Specifically, certain compounds within this class have been reported to exhibit activity against the Hepatitis A virus (HAV). researchgate.netmdpi.comresearchgate.net In one study, a series of newly synthesized pyridazine derivatives were screened for their anti-HAV activity, with one compound, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione, demonstrating the highest efficacy against the virus. mdpi.comresearchgate.net
Table 2: Antiviral Activity of a Pyridazine Derivative against Hepatitis A Virus
| Compound | Target Virus | Observed Effect |
|---|---|---|
| 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione | Hepatitis A Virus (HAV) | Highest antiviral effect among tested compounds |
Antioxidant Activity
Several studies have highlighted the antioxidant potential of pyridazine and indenopyridine derivatives. researchgate.netnih.govsmolecule.com A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were found to have a strong inhibitory effect on superoxide (B77818) anion, with activities comparable to alpha-tocopherol (B171835) at certain concentrations. researchgate.netnih.gov
Furthermore, a study on new 1H-indenopyridine-based derivatives revealed that most of the synthesized compounds were potent antioxidant agents when evaluated using the DPPH free radical scavenging assay. The antioxidant capacity of these compounds is considered a valuable property, particularly for addressing inflammatory diseases where reactive oxygen species are implicated. researchgate.netnih.gov
Mechanistic Elucidation of Biological Activity of 5h Indeno 1,2 C Pyridazine Derivatives
Molecular Target Identification and Validation
The biological effects of 5H-Indeno[1,2-c]pyridazine derivatives are intrinsically linked to their ability to interact with specific molecular targets. A primary focus of research has been the inhibition of enzymes, particularly monoamine oxidase (MAO), indoleamine 2,3-dioxygenase (IDO), and tryptophan 2,3-dioxygenase (TDO).
Substantial research has identified 5H-indeno[1,2-c]pyridazin-5-one derivatives as potent and reversible inhibitors of monoamine oxidase B (MAO-B). The substitution pattern on the indenopyridazine core is crucial for both potency and selectivity. For instance, introducing lipophilic groups at the 3-position or C-8 of the heterocyclic ring can enhance MAO-B inhibitory activity by occupying the substrate or entrance cavities of the enzyme's active site. Molecular docking studies have further illuminated these interactions, showing that the 5H-indeno[1,2-c]pyridazin-5-one scaffold can be well-stabilized within the substrate cavity of MAO-B.
The selectivity of these compounds for MAO-B over MAO-A is a key feature. Furthermore, some derivatives have been evaluated for their inhibitory effects on IDO and TDO, enzymes that share substrate similarities with MAO and are involved in the kynurenine (B1673888) pathway. The structural features that govern the inhibitory potency against MAO-B have been explored, with studies indicating that lipophilicity increases MAO-B inhibition.
Beyond these enzymes, other potential molecular targets for indenopyridazine derivatives have been suggested. For example, some aza-heterocyclic derivatives are known to inhibit kinases, which are key enzymes in cell signaling and proliferation. Additionally, some derivatives of the related indeno[1,2-b]pyridine scaffold have been shown to act as catalytic inhibitors of topoisomerase IIα by binding to the minor groove of DNA.
Table 1: Investigated Molecular Targets of this compound Derivatives and Related Compounds
| Derivative Class | Molecular Target | Key Findings |
|---|---|---|
| 5H-Indeno[1,2-c]pyridazin-5-ones | Monoamine Oxidase B (MAO-B) | Potent, reversible, and selective inhibitors. Lipophilic substitutions at positions 3 and 8 enhance activity. |
| 5H-Indeno[1,2-c]pyridazin-5-ones | Indoleamine 2,3-dioxygenase (IDO) | Investigated for inhibitory activity due to substrate similarity with MAO. |
| 5H-Indeno[1,2-c]pyridazin-5-ones | Tryptophan 2,3-dioxygenase (TDO) | Investigated for inhibitory activity due to substrate similarity with MAO. |
| Aza-heterocyclic derivatives | Kinases | Postulated as potential targets, modulating cellular signaling pathways. |
| Indeno[1,2-b]pyridinol derivatives | Topoisomerase IIα | Act as catalytic inhibitors by binding to the DNA minor groove. |
| Pyridazine (B1198779) derivatives | Epidermal Growth Factor Receptor (EGFR) | Certain pyridazine derivatives exhibit excellent inhibitory effects on EGFR. |
Pathway Modulation
The interaction of this compound derivatives with their molecular targets initiates a cascade of events that modulate various cellular signaling pathways. This modulation is central to their observed biological effects, including anticancer and anti-inflammatory activities.
Apoptosis Induction (e.g., Bax, Bcl-2, Caspase-3, p53 modulation)
Several studies have highlighted the ability of pyridazine derivatives to induce apoptosis, or programmed cell death, in cancer cells. For instance, one study on spiroindenopyridazine-4H-pyran derivatives demonstrated that a specific compound induced mitochondrial-mediated apoptosis in A549 lung cancer cells. This was achieved by up-regulating the expression of the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.
Furthermore, other pyridazine derivatives have been shown to enhance the activation of caspase-3, a key executioner caspase in the apoptotic pathway, in renal cancer cells. The induction of apoptosis is a critical mechanism for the anticancer activity of these compounds.
Regulation of Kinase Signaling Pathways (e.g., JNK1, MAPK, c-Jun, c-Fos)
The modulation of kinase signaling pathways is another important mechanism of action for pyridazine derivatives. One study focused on novel 3,6-disubstituted pyridazine derivatives and found that a particularly effective compound was capable of downregulating the gene expression of c-jun N-terminal kinase-1 (JNK1). This compound also reduced the protein levels of its phosphorylated form. The JNK pathway, a subset of the MAPK signaling pathways, is involved in cellular responses to stress, and its dysregulation is often linked to cancer.
Nitric Oxide Signaling Pathways
While direct and extensive research on the interaction of this compound derivatives with nitric oxide (NO) signaling pathways is not prominently detailed in the provided context, the broad anti-inflammatory properties of pyridazine derivatives suggest a potential, yet to be fully elucidated, interplay. Anti-inflammatory agents can sometimes influence NO production, which plays a complex role in inflammation.
Kynurenine Pathway Interactions
As mentioned in the molecular targets section, 5H-indeno[1,2-c]pyridazin-5-one derivatives have been studied for their interaction with key enzymes of the kynurenine pathway, namely IDO and TDO. This pathway is the major route for tryptophan metabolism and produces several neuroactive metabolites. By inhibiting these enzymes, the derivatives can modulate the levels of these metabolites, which has implications for neurodegenerative diseases and cancer immunotherapy.
Enzyme Kinetic Studies
Enzyme kinetic studies have been instrumental in characterizing the inhibitory activity of this compound derivatives, particularly against MAO-B. These studies have revealed that compounds like 3-methyl-8-meta-chlorobenzyloxy-5H-indeno[1,2-c]pyridazin-5-one are competitive inhibitors of human MAO-B, with a K(i) value of 0.11 μM. This indicates a strong binding affinity for the enzyme's active site.
The inhibitory potency, often expressed as IC50 values, has been determined for a large series of indeno[1,2-c]pyridazin-5-ones against MAO-A and MAO-B. These studies have consistently shown a preference for MAO-B inhibition. For example, the most active compound in one series, p-CF3-3-phenyl-IP, displayed an IC50 value of 90 nM for MAO-B. Such kinetic data are crucial for structure-activity relationship (SAR) studies, which aim to optimize the design of more potent and selective inhibitors.
Table 2: Enzyme Inhibition Data for Selected this compound Derivatives
| Compound | Target Enzyme | Inhibition Type | K(i) Value (μM) | IC50 Value (nM) |
|---|---|---|---|---|
| 3-methyl-8-meta-chlorobenzyloxy-5H-indeno[1,2-c]pyridazin-5-one | MAO-B | Competitive | 0.11 | - |
| p-CF3-3-phenyl-IP | MAO-B | - | - | 90 |
Advanced Topics in 5h Indeno 1,2 C Pyridazine Research
Development of Prodrugs and Delivery Systems (e.g., Nanoparticles)
To overcome challenges in drug development such as poor solubility, instability, or non-specific targeting, researchers are designing prodrugs and advanced delivery systems for pyridazine-based compounds. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach has been considered for derivatives of 5H-indeno[1,2-c]pyridazine. acs.orgvt.edu
The design of prodrugs often involves chemical modification of the parent molecule to improve its pharmacokinetic profile. For instance, studies on related heterocyclic systems like benzimidazoles and indazoles have explored prodrug strategies to facilitate delivery to target enzymes like monoamine oxidase (MAO). vt.edu Dihydroindenoisoquinolines have also been investigated as prodrugs that convert to the active indenoisoquinoline form.
In parallel, nanotechnology offers a promising avenue for the targeted delivery of pyridazine (B1198779) derivatives. georgiasouthern.edu Nanoparticles, such as micelles and solid lipid nanoparticles (SLNs), can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. georgiasouthern.edunih.gov Research has demonstrated the use of biodegradable co-block polymers like mPEG-PLA to form micellar nanoparticles for delivering antiviral pyridazine derivatives. georgiasouthern.edu These systems can be engineered to release their drug payload in response to specific physiological conditions, such as the lower pH environment of tumor tissues or specific cellular compartments like the trans-Golgi network. georgiasouthern.edu
Studies on related pyrazolo-pyridazine derivatives have shown that nano-formulations, including solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs), can enhance the cytotoxic activity against cancer cell lines compared to the free compound. nih.govresearchgate.net These nanoparticle systems improve the delivery and therapeutic index of the encapsulated drug. nih.govresearchgate.net The general principle of using magnetic nanoparticles for targeted drug delivery is also an area of active research. rsc.org
| Delivery System | Core Scaffold | Target Application | Key Findings | Reference |
|---|---|---|---|---|
| mPEG-PLA Micellar Nanoparticles | Pyridazine | Antiviral (Dengue, Zika) | Designed for pH-specific intracellular drug release; blank micelles showed an average diameter of 78.96 nm. | georgiasouthern.edu |
| Solid Lipid Nanoparticles (SLNs) | Pyrazolo[3,4-c]pyridazine | Anticancer | Nanoformulation exhibited enhanced cytotoxic activity against HepG-2, HCT-116, and MCF-7 cancer cell lines compared to the parent compound. | nih.govresearchgate.net |
| Lipid-Polymer Hybrid Nanoparticles (LPHNPs) | Pyrazolo[3,4-c]pyridazine | Anticancer | Showed improved inhibitory effects against EGFR and CDK-2/cyclin A2 compared to the non-nanoformulated drug. | nih.govresearchgate.net |
Stereochemical Aspects and Chiral Synthesis for Bioactivity
The biological activity of this compound derivatives can be highly dependent on their three-dimensional structure, a concept known as stereochemistry. nih.gov Many of these molecules are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. These different stereoisomers often exhibit distinct pharmacological profiles.
Research into 5H-indeno[1,2-c]pyridazin-5-one derivatives as inhibitors of monoamine oxidase B (MAO-B) has underscored the importance of stereochemistry. nih.gov The precise positioning of substituents on the heterocyclic core dramatically influences the inhibitory properties. nih.gov For example, studies have focused on the stereochemical separation and biological evaluation of related chiral compounds, where individual enantiomers were isolated and tested to determine their specific activity against human MAO-B. ebi.ac.uk In some cases, the (S)-enantiomers of highly active derivatives were separated using enantioselective HPLC. ebi.ac.uk
| Compound Class | Biological Target | Key Structural Finding | Significance | Reference |
|---|---|---|---|---|
| 5H-Indeno[1,2-c]pyridazin-5-one derivatives | MAO-B | Substitution at C(8) vs. C(7) dramatically influences MAO-inhibiting properties. | Demonstrates that regiochemistry is a critical determinant of biological activity. | nih.gov |
| 1-(4-arylthiazol-2-yl)-2-(3-methylcyclohexylidene)hydrazine derivatives | hMAO-B | (R)- and (S)-enantiomers were separated by enantioselective HPLC, showing different potencies. | Highlights that enantiomers can have significantly different biological activities. | ebi.ac.uk |
| Methoxy-substituted 9H-indeno[1,2-c]pyridazin-9-ones | MAO-B | Crystal structure analysis revealed nearly planar conformations stabilized by weak C—H⋯O hydrogen bonds and π–π stacking. | Provides insight into the solid-state conformation and intermolecular interactions that can influence receptor binding. | researchgate.net |
Photochemical and Optoelectronic Properties
Beyond their pharmacological applications, pyridazine-based compounds, including the this compound scaffold, are gaining interest in the field of materials science for their photochemical and optoelectronic properties. ontosight.aimdpi.com These properties relate to how the molecules interact with light and conduct electricity, making them potential candidates for use in organic electronic devices. acs.org
The fused, planar ring system of this compound confers specific optical and electrical characteristics. ontosight.ai This has led to investigations into their use in organic light-emitting diodes (OLEDs) and photovoltaic devices. ontosight.ai Pyridazine derivatives have been specifically noted for their potential to improve the efficiency of phosphorescent OLEDs. liberty.edu The development of highly fluorescent pyrrolopyridazine derivatives, synthesized through methods like microwave-assisted reactions, further showcases the potential of the pyridazine core in creating light-emitting materials. mdpi.com
The synthesis of various pyridazine derivatives via Suzuki-Miyaura cross-coupling reactions has been explored to create molecules with tailored optical and electronic properties. nih.gov These π-conjugated heterocyclic systems can be designed for applications such as second-harmonic generation (SHG) chromophores and organic fluorophores. nih.gov The electron-deficient nature of the pyridazine ring allows it to act as a π-bridge and an electron acceptor, which are desirable features in materials for optoelectronics. nih.gov Furthermore, related fused heterocyclic systems like indeno[1,2-d]pyrimidin-5-ones have been shown to exhibit strong fluorescence in the solid state, suggesting that the indenopyridazine framework is a promising base for new luminescent materials. researchgate.net
| Scaffold/Derivative | Property Investigated | Potential Application | Key Findings | Reference |
|---|---|---|---|---|
| This compound | Optical and electrical properties | OLEDs, Photovoltaic devices | The unique fused ring structure is a candidate for materials science applications. | ontosight.ai |
| Pyridazine Derivatives | Luminescence, Electronic structure | OLEDs, SHG Chromophores | The pyridazine ring can act as a π-bridge and electron-acceptor in push-pull systems. | nih.gov |
| Pyrrolopyridazine Derivatives | Fluorescence | Fluorescent Materials, Sensors | Microwave-assisted synthesis yields highly fluorescent derivatives. | mdpi.com |
| Indeno[1,2-d]pyrimidin-5-ones | Solid-state fluorescence | Solid-state lighting | Fused pyrimidine (B1678525) derivatives showed strong fluorescence in the solid state. | researchgate.net |
| Pyridazine-based Iridium (III) Complexes | Phosphorescence | Phosphorescent OLEDs (PhOLEDs) | These complexes are used to create more efficient and lower-cost OLEDs. | liberty.edu |
Conclusion and Future Research Directions
Summary of Key Findings and Current Understanding
The 5H-indeno[1,2-c]pyridazine scaffold represents a significant class of heterocyclic compounds characterized by a fused indene (B144670) and pyridazine (B1198779) ring system. ontosight.ai This tricyclic, planar structure has been the subject of considerable research, revealing a range of biological activities. ontosight.ainih.gov A key derivative, 5H-indeno[1,2-c]pyridazin-5-one, has been extensively studied. The primary pharmacological interest in this class of compounds stems from their activity as reversible inhibitors of monoamine oxidase B (MAO-B). nih.govresearchgate.net This has positioned them as potential therapeutic agents for neurodegenerative diseases where MAO-B is implicated.
Beyond their effects on MAO-B, derivatives of this compound have demonstrated notable anti-inflammatory properties. nih.govmdpi.com Studies have shown that certain derivatives exhibit anti-inflammatory activity comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models. nih.gov The structural features influencing these biological activities have been the focus of numerous structure-activity relationship (SAR) studies, highlighting the importance of substituent positioning on the heterocyclic core. nih.govacs.org
Emerging Avenues for Therapeutic Application (Pre-clinical)
While the anti-MAO-B and anti-inflammatory effects of 5H-indeno[1,2-c]pyridazines are well-documented, emerging preclinical research is uncovering a broader therapeutic potential. ontosight.ai Investigations into their anticancer properties have shown that certain derivatives can inhibit the growth of cancer cells and induce apoptosis. ontosight.aiontosight.ai For instance, some compounds within the indeno[1,2-c]pyridazin-5-one class are being explored for their cytotoxic effects against various cancer cell lines. ontosight.ai
Additionally, the antimicrobial potential of these compounds is an active area of research. ontosight.ai Given the rise of antibiotic resistance, the development of new antimicrobial agents is a global health priority, and the this compound scaffold offers a potential starting point for the design of novel antibiotics. Furthermore, some tricyclic pyridazinones, including derivatives of the this compound system, have shown positive inotropic activity, suggesting a possible application in the treatment of heart failure. nih.gov
| Emerging Therapeutic Area | Preclinical Findings | Potential Application | Key Derivatives Studied |
| Anticancer | Inhibition of cancer cell growth and induction of apoptosis in vitro. ontosight.aiontosight.ai | Development of new chemotherapeutic agents. | 3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one, 3-chloro-5H-indeno[1,2-c]pyridazine. ontosight.aiontosight.ai |
| Antimicrobial | Exhibition of antimicrobial properties in preclinical studies. ontosight.ai | Treatment of bacterial infections. | 3-chloro-5H-indeno[1,2-c]pyridazine and other pyridazine derivatives. ontosight.ai |
| Cardiovascular | Demonstration of positive inotropic effects. nih.gov | Treatment of cardiac contractility disorders. | 5H-indeno[1,2-c]-3(2H)-pyridazinones. nih.gov |
Future Prospects in Synthetic Methodologies and Chemical Space Exploration
The continued exploration of 5H-indeno[1,2-c]pyridazines as therapeutic agents relies on the development of efficient and versatile synthetic strategies. Current methods often involve multi-step procedures, and there is a need for more streamlined approaches. ontosight.ai Future research in synthetic methodologies should focus on the development of novel one-pot syntheses and multicomponent reactions to increase efficiency and yield. researchgate.net
The exploration of a broader chemical space around the this compound core is crucial for identifying new derivatives with enhanced potency and selectivity. This can be achieved through the use of modern synthetic techniques such as combinatorial chemistry and diversity-oriented synthesis. The development of greener synthetic routes, utilizing environmentally benign reagents and solvents, is also a key future direction. jksus.org Furthermore, the synthesis of novel fused heterocyclic systems incorporating the indenopyridazine moiety could lead to the discovery of compounds with unique pharmacological profiles. mdpi.com
Advanced Computational Design and Predictive Modeling
Computational chemistry has become an indispensable tool in the study and development of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies have been instrumental in understanding the structural requirements for MAO-B inhibition. acs.orgacs.org These models have helped to elucidate the role of lipophilicity and electronic properties in determining the inhibitory potency and selectivity of these compounds. acs.org
Molecular docking simulations have provided valuable insights into the binding modes of 5H-indeno[1,2-c]pyridazin-5-one derivatives within the active site of MAO-B, revealing key interactions that can be exploited for the design of more potent inhibitors. researchgate.net Future computational work should focus on the development of more accurate predictive models for a wider range of biological targets, including those related to cancer and inflammation. The use of artificial intelligence and machine learning algorithms could further enhance the in silico screening of virtual libraries of indenopyridazine derivatives, accelerating the discovery of new lead compounds. tandfonline.com
Multidisciplinary Approaches in this compound Research
The diverse potential of this compound highlights the importance of multidisciplinary research. The journey from a chemical entity to a therapeutic agent or a functional material requires the collaborative efforts of scientists from various fields. Medicinal chemists are essential for the design and synthesis of new derivatives, while pharmacologists are needed to evaluate their biological activities and mechanisms of action. nih.govontosight.ai
Furthermore, the expertise of computational chemists is crucial for predictive modeling and understanding structure-activity relationships. acs.org Beyond the realm of medicine, the unique optical and electrical properties of the this compound scaffold have attracted the attention of materials scientists for potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. ontosight.ai This convergence of disciplines, from chemistry and biology to materials science and engineering, will be the driving force behind unlocking the full potential of the this compound nucleus in the years to come. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5H-Indeno[1,2-c]pyridazine derivatives, and how do reaction conditions influence product regioselectivity?
- Methodological Answer : The synthesis of this compound derivatives typically involves alkylation under controlled conditions. For example, alkylation in neutral solvents (e.g., methanol) favors substitution at the N1 or N2 positions of the pyridazine ring, while basic conditions (e.g., NaOH/MeOD) shift electrophilic attack to position 5 of the indeno moiety. Steric hindrance from substituents like methyl groups further directs regioselectivity . Researchers should systematically vary solvent polarity, base strength, and substituent effects to optimize site-specific outcomes.
Q. What spectroscopic and analytical methods are recommended for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy in deuterated chloroform (CDCl₃) is critical for structural elucidation, particularly for distinguishing between N-alkylation and C-alkylation products. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while uncorrected melting/boiling points provide preliminary purity assessments. For regioselectivity studies, isotopic labeling (e.g., deuterium in basic methanol) can track substitution patterns .
Q. How can researchers select appropriate theoretical frameworks to guide investigations into this compound reactivity?
- Methodological Answer : Align experimental design with established theories in heterocyclic chemistry, such as aromaticity indices or frontier molecular orbital (FMO) theory. For example, the coplanarity of phenyl and pyridazine rings in derivatives like 5a/5b (from ) suggests conjugation effects that influence reactivity. Researchers should review prior mechanistic studies on analogous pyridazine systems to identify testable hypotheses .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction parameters in the synthesis of substituted this compound derivatives?
- Methodological Answer : Implement a factorial design to evaluate interactions between variables such as temperature, solvent polarity, and catalyst loading. For instance, a 2³ factorial matrix could test combinations of aqueous vs. anhydrous conditions, room temperature vs. reflux, and homogeneous vs. heterogeneous catalysts. Statistical analysis (e.g., ANOVA) identifies dominant factors affecting yield and regioselectivity, enabling efficient parameter optimization .
Q. What computational approaches are effective in predicting regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can map transition states and activation energies for competing reaction pathways. Molecular dynamics simulations in COMSOL Multiphysics® may model solvent effects on reaction trajectories. Coupling these with AI-driven tools (e.g., neural networks trained on reaction databases) enhances predictive accuracy for substituent-directed regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
